Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate
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Overview
Description
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C6H5F3O3 It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyl group attached to a but-3-ynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of trifluoromethylacetylene with methyl glyoxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of this compound. The industrial methods focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-2-(difluoromethyl)but-3-ynoate: This compound has two fluorine atoms instead of three, which can affect its reactivity and properties.
Methyl 2-hydroxy-2-(chloromethyl)but-3-ynoate: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical behavior and applications.
The uniqueness of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H5F3O3 |
---|---|
Molecular Weight |
182.10 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate |
InChI |
InChI=1S/C6H5F3O3/c1-3-5(11,4(10)12-2)6(7,8)9/h1,11H,2H3 |
InChI Key |
BSJCWEMJCUIAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)O |
Origin of Product |
United States |
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